

# Physical and chemical properties of 4-Bromo-3-nitro-5-methoxytoluene

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## Compound of Interest

Compound Name: 4-Bromo-3-nitro-5-methoxytoluene

Cat. No.: B1526322

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An In-Depth Technical Guide to **4-Bromo-3-nitro-5-methoxytoluene**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-Bromo-3-nitro-5-methoxytoluene**, with the CAS number 98545-65-4, is a substituted aromatic compound of interest in synthetic organic chemistry. Its multifunctional nature, featuring a bromine atom, a nitro group, and a methoxy group on a toluene scaffold, makes it a versatile intermediate for the synthesis of more complex molecules. The strategic positioning of these functional groups allows for a range of chemical transformations, offering pathways to novel compounds with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the known and predicted physicochemical properties, a plausible synthetic route, and the expected chemical reactivity of this compound, designed to be a valuable resource for researchers in the field.

## Physicochemical Properties

Precise experimental data for **4-Bromo-3-nitro-5-methoxytoluene** is not widely available in the literature. However, based on its structure and data from similar compounds, we can predict its key physicochemical properties.

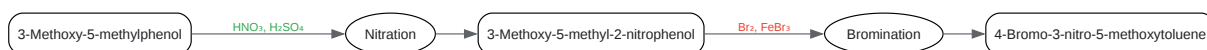
Property	Value	Source
IUPAC Name	2-Bromo-1-methoxy-5-methyl-3-nitrobenzene	N/A
CAS Number	98545-65-4	[1]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> BrNO <sub>3</sub>	[1]
Molecular Weight	246.06 g/mol	Calculated
Melting Point	105-105.5 °C (Predicted)	[1]
Boiling Point	304.7 ± 37.0 °C (Predicted)	[1]
Density	1.559 ± 0.06 g/cm <sup>3</sup> (Predicted)	[1]
Solubility	Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; sparingly soluble in alcohols; and poorly soluble in water.	Inferred

## Synthesis of 4-Bromo-3-nitro-5-methoxytoluene

A specific, detailed synthesis protocol for **4-Bromo-3-nitro-5-methoxytoluene** is not readily found in the literature. However, a plausible synthetic route can be devised based on established electrophilic aromatic substitution reactions on a suitable precursor. A logical starting material would be 3-methoxy-5-methylphenol.

### Proposed Synthetic Pathway

The synthesis can be envisioned in two key steps: nitration followed by bromination. The directing effects of the substituents on the aromatic ring guide the regioselectivity of these reactions.



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Caption: Proposed two-step synthesis of **4-Bromo-3-nitro-5-methoxytoluene**.

## Experimental Protocol

### Step 1: Nitration of 3-Methoxy-5-methylphenol

- To a stirred solution of 3-methoxy-5-methylphenol (1 equivalent) in a suitable solvent such as glacial acetic acid, slowly add a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid at a low temperature (0-5 °C).
- Maintain the temperature and continue stirring for a few hours until the reaction is complete (monitored by TLC).
- Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-methoxy-5-methyl-2-nitrophenol.
- Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices: The use of a nitrating mixture at low temperatures helps to control the exothermicity of the reaction and minimizes the formation of side products. The hydroxyl and methoxy groups are strongly activating and ortho-, para-directing. The nitro group will preferentially add to the ortho position of the more activating hydroxyl group.

### Step 2: Bromination of 3-Methoxy-5-methyl-2-nitrophenol

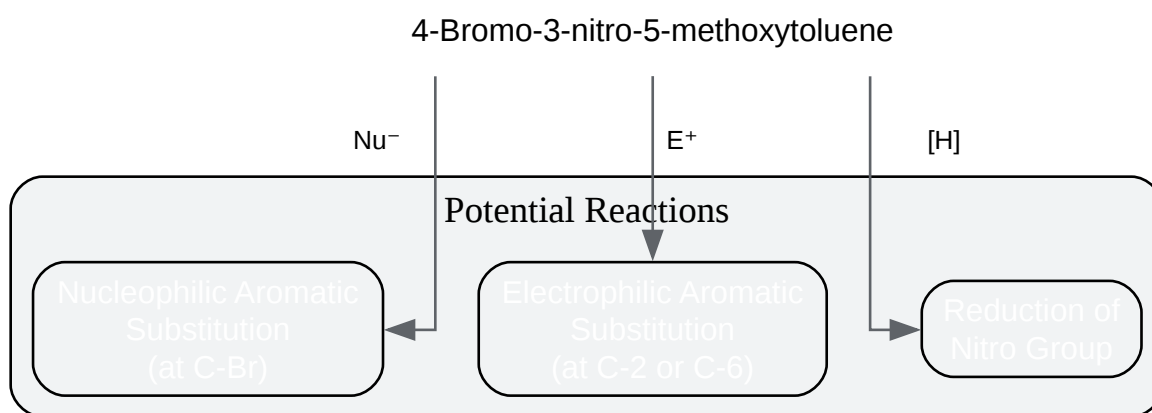
- Dissolve the purified 3-methoxy-5-methyl-2-nitrophenol (1 equivalent) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride).
- Add a catalytic amount of a Lewis acid, such as iron(III) bromide ( $\text{FeBr}_3$ ).
- Slowly add a solution of bromine (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.

- Stir the reaction mixture until completion (monitored by TLC).
- Quench the reaction with a solution of sodium thiosulfate to remove excess bromine.
- Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to yield **4-Bromo-3-nitro-5-methoxytoluene**.

Causality Behind Experimental Choices: The hydroxyl, methoxy, and methyl groups are all ortho-, para-directing, while the nitro group is meta-directing. The most activated position for electrophilic substitution will be para to the hydroxyl group and ortho to the methyl group, leading to the desired product. The Lewis acid catalyst polarizes the bromine molecule, making it a more potent electrophile.

## Chemical Reactivity

The reactivity of **4-Bromo-3-nitro-5-methoxytoluene** is governed by the interplay of its various substituents.



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Caption: Key reactive sites of **4-Bromo-3-nitro-5-methoxytoluene**.

## Nucleophilic Aromatic Substitution

The bromine atom is susceptible to nucleophilic aromatic substitution ( $S_NAr$ ). The presence of the electron-withdrawing nitro group ortho to the bromine atom activates the ring towards nucleophilic attack.<sup>[2]</sup><sup>[3]</sup> This allows for the displacement of the bromide ion by various nucleophiles, such as amines, alkoxides, and thiolates, providing a route to a wide range of derivatives.

## Electrophilic Aromatic Substitution

Further electrophilic aromatic substitution on the ring is expected to be challenging due to the deactivating effect of the nitro and bromo groups. However, the methoxy and methyl groups are activating and ortho-, para-directing. The most likely positions for substitution would be at C-2 and C-6, which are ortho to the activating methoxy and methyl groups, respectively. The specific outcome would depend on the reaction conditions and the nature of the electrophile.<sup>[4]</sup>

## Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents.<sup>[5]</sup> Common methods include catalytic hydrogenation (e.g.,  $H_2$ , Pd/C), or the use of metals in acidic media (e.g., Sn/HCl or Fe/HCl). This transformation is a key step in the synthesis of aniline derivatives, which are important building blocks in drug discovery.

## Spectroscopic Analysis (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the structure and data from analogous compounds.

- $^1H$  NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region for the two non-equivalent aromatic protons. A singlet corresponding to the methoxy group protons would appear around 3.9 ppm, and a singlet for the methyl group protons would be observed around 2.4 ppm.
- $^{13}C$  NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight non-equivalent carbon atoms in the molecule. The carbon bearing the methoxy group would appear downfield, while the methyl carbon would be the most upfield signal.
- FTIR: The infrared spectrum would be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group

(around  $1530\text{ cm}^{-1}$  and  $1350\text{ cm}^{-1}$ , respectively). Aromatic C-H and C=C stretching vibrations, as well as C-O and C-Br stretching bands, would also be present.

- **Mass Spectrometry:** The mass spectrum would show a molecular ion peak ( $M^+$ ) and an  $M+2$  peak of similar intensity, which is characteristic of a monobrominated compound. Fragmentation patterns would likely involve the loss of the nitro group, methoxy group, and methyl group.

## Applications in Drug Development

Substituted nitrotoluenes and their derivatives are important intermediates in the synthesis of pharmaceuticals. The amino derivatives, obtained after the reduction of the nitro group, can be further functionalized to create a diverse library of compounds for screening in drug discovery programs. The presence of the bromine atom allows for the introduction of various functionalities through cross-coupling reactions, further expanding the chemical space that can be explored.

## Safety Information

Aromatic nitro and bromo compounds should be handled with care. They are often irritants to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) for structurally similar compounds like 4-bromo-3-nitrotoluene.<sup>[1]</sup>

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